2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the chlorobenzyl and propenylidene groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with α-bromoacetophenone to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one
- 2-[(2-bromobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, chlorobenzyl group, and propenylidene moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16ClNOS2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H16ClNOS2/c1-14(11-15-7-3-2-4-8-15)12-18-19(23)25-20(22-18)24-13-16-9-5-6-10-17(16)21/h2-12H,13H2,1H3/b14-11+,18-12- |
InChI Key |
NVWXUGMSOZSZRF-UJUKKVGJSA-N |
SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.